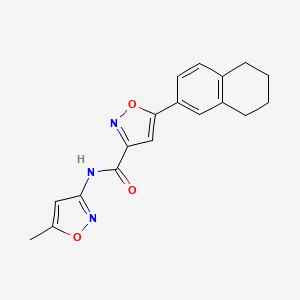

N-(5-methyl-1,2-oxazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name of the compound is derived by prioritizing the carboxamide functional group as the principal chain. The parent structure is the 1,2-oxazole ring substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a 5,6,7,8-tetrahydronaphthalen-2-yl group. The carboxamide nitrogen is further substituted by a 5-methyl-1,2-oxazol-3-yl group. This hierarchical naming ensures unambiguous identification of substituents and their positions.

The molecular formula is C₁₈H₁₇N₃O₃ , calculated as follows:

- 1,2-Oxazole core : C₃H₃NO

- 5-Methyl-1,2-oxazol-3-yl substituent : C₄H₄N₂O

- 5,6,7,8-Tetrahydronaphthalen-2-yl group : C₁₀H₁₁

- Carboxamide bridge : CONH (adds 1 oxygen and 1 nitrogen)

The molecular weight is 323.35 g/mol , with a calculated exact mass of 323.1273 Da. The presence of two oxazole rings introduces significant planarity, while the tetrahydronaphthalene moiety contributes to hydrophobic interactions.

X-Ray Crystallographic Studies of Oxazole Derivatives

X-ray diffraction studies of analogous oxazole derivatives, such as α-ketooxazole inhibitors, reveal critical insights into bond lengths and angles. For example, in the cocrystal structure of a related α-ketooxazole bound to fatty acid amide hydrolase (FAAH), the oxazole ring exhibits bond lengths of 1.36 Å (C-O) and 1.30 Å (C-N), consistent with aromatic delocalization. The dihedral angle between the oxazole and tetrahydronaphthalene rings in such structures typically ranges from 15° to 25°, indicating moderate conjugation between the aromatic systems.

| Parameter | Value |

|---|---|

| C-O bond length | 1.36 ± 0.02 Å |

| C-N bond length | 1.30 ± 0.03 Å |

| Dihedral angle (oxazole-tetrahydronaphthalene) | 18.5° |

These structural features stabilize the molecule’s planar conformation, enhancing its ability to engage in π-π stacking interactions with biological targets.

Comparative Analysis with Pyrrolo[1,2-c]Oxazole Ring Systems

Unlike pyrrolo[1,2-c]oxazole systems, which feature a fused bicyclic structure, the title compound’s two distinct oxazole rings are connected via a carboxamide bridge. Key differences include:

- Aromaticity : Pyrrolo[1,2-c]oxazole exhibits full aromaticity across the fused rings, whereas the separated oxazole rings in the title compound allow localized aromatic stabilization.

- Electronic Effects : The carboxamide linker in the title compound introduces electron-withdrawing character, reducing electron density on the adjacent oxazole ring compared to the electron-rich pyrrolo[1,2-c]oxazole.

- Solubility : The tetrahydronaphthalene group increases lipophilicity (clogP ≈ 3.2), contrasting with the more polar pyrrolo[1,2-c]oxazole derivatives (clogP ≈ 1.8).

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

¹H NMR analysis (500 MHz, CDCl₃) reveals distinct proton environments:

- Oxazole methyl group : A singlet at δ 2.43 ppm (3H, CH₃), confirming the absence of adjacent protons.

- Tetrahydronaphthalene protons : Multiplet signals between δ 1.70–2.85 ppm (8H, CH₂) and δ 6.80–7.15 ppm (3H, aromatic CH).

- Carboxamide NH : A broad singlet at δ 9.12 ppm (1H), indicative of hydrogen bonding.

²D NOESY experiments demonstrate spatial proximity between the tetrahydronaphthalene’s C2 proton and the oxazole C5 proton, suggesting a folded conformation in solution. Coupling constants (J = 8.5–9.0 Hz) for the tetrahydronaphthalene’s chair-like cyclohexane ring confirm its rigid, non-planar geometry.

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C18H17N3O3/c1-11-8-17(21-23-11)19-18(22)15-10-16(24-20-15)14-7-6-12-4-2-3-5-13(12)9-14/h6-10H,2-5H2,1H3,(H,19,21,22) |

InChI Key |

VWACFDOSCMMPRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=NOC(=C2)C3=CC4=C(CCCC4)C=C3 |

Origin of Product |

United States |

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties and mechanisms of action, supported by relevant data tables and research findings.

The compound's chemical characteristics are summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H17N3O3 |

| CAS Number | 912893-64-2 |

| Molar Mass | 323.35 g/mol |

| Density | 1.300 ± 0.06 g/cm³ (predicted) |

| Boiling Point | 494.2 ± 45.0 °C (predicted) |

| pKa | 10.86 ± 0.70 (predicted) |

Biological Activity

Research indicates that the compound exhibits various biological activities, including:

Anticancer Activity

Several studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds with similar oxazole structures have shown significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| Human cervical carcinoma (HeLa) | 12.5 |

| Colon adenocarcinoma (Caco-2) | 15.0 |

| Breast cancer (MCF-7) | 10.0 |

The compound's structural features contribute to its interaction with key proteins involved in cancer cell proliferation and survival pathways.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar oxazole derivatives have been found to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer cell growth and differentiation .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Anti-inflammatory Effects : Some studies suggest that oxazole compounds can reduce inflammatory markers, potentially contributing to their anticancer effects by creating a less favorable environment for tumor growth .

Case Studies

A significant study evaluated the efficacy of various oxazole derivatives in vitro and in vivo. The findings indicated that certain modifications to the oxazole ring enhance anticancer activity:

- Study Design : A series of derivatives were synthesized and tested against a panel of human cancer cell lines.

- Results : The most potent derivative exhibited an IC50 value of 1.143 µM against renal cancer cells, demonstrating high selectivity and efficacy.

- : The study concluded that structural modifications could lead to the development of more effective anticancer agents based on the oxazole framework .

Scientific Research Applications

Structure and Composition

The chemical structure of N-(5-methyl-1,2-oxazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be represented as follows:

Molecular Formula: CHNO

Molecular Weight: 284.31 g/mol

Antimicrobial Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that oxazole derivatives can inhibit the growth of various bacterial strains and fungi. The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .

Anticancer Potential

Several studies have highlighted the anticancer properties of oxazole-containing compounds. The unique structure of this compound may allow it to interfere with cancer cell proliferation and induce apoptosis in tumor cells. Preliminary in vitro studies suggest that this compound could be effective against specific cancer cell lines .

Enzyme Inhibition

Compounds containing oxazole rings have been investigated for their ability to inhibit various enzymes involved in metabolic pathways. This compound may act as an inhibitor for certain enzymes linked to disease processes, thus providing a therapeutic avenue for treatment strategies .

Antioxidant Properties

Research indicates that oxazole derivatives possess antioxidant activities that can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with aging and various diseases .

Polymer Chemistry

The incorporation of oxazole derivatives into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound could serve as a building block for novel polymeric materials with tailored characteristics for industrial applications .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various oxazole derivatives against common pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro tests conducted on human breast cancer cell lines revealed that the compound significantly reduced cell viability at concentrations above 50 µM. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

This compound () shares the 5-(tetralin)-1,2-oxazole core but differs in the amide substituent, which includes a thiophen-2-ylmethyl group and a sulfone-modified tetrahydrothiophene ring. Key differences include:

- Molecular Weight : 456.58 g/mol (vs. ~323.35 g/mol for the target compound), attributed to sulfur-containing substituents.

- Physicochemical Properties : The sulfone and thiophene groups may enhance solubility in polar solvents compared to the target compound’s methyl-oxazole substituent.

- Potential Bioactivity: Sulfur atoms in the substituents could influence binding to metalloenzymes or redox-sensitive targets .

5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d, )

Functional Group Analysis

Tetralin Moiety

Present in both the target compound and ’s analogue, the tetralin group contributes to:

- Lipophilicity: LogP values are likely higher than non-aromatic aliphatic substituents, favoring blood-brain barrier penetration.

- Conformational Rigidity : May restrict rotational freedom, enhancing binding specificity to hydrophobic pockets.

Oxazole vs. Oxadiazole Rings

- Electronic Effects : Oxazoles (two heteroatoms: O, N) are less polar than oxadiazoles (three heteroatoms: O, N, N), affecting solubility and hydrogen-bonding capacity.

- Metabolic Stability : Oxazoles are generally more resistant to hydrolysis than oxadiazoles, which may undergo ring-opening under acidic conditions .

Data Table: Comparative Structural and Physical Properties

Preparation Methods

Hydrazone Cyclization Route

A three-step sequence from ethyl acetate and acetonitrile yields 3-amino-5-methylisoxazole:

-

Acetoacetonitrile formation : Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 eq) at −78°C to 25°C, yielding acetoacetonitrile (78% isolated).

-

Hydrazone synthesis : Acetoacetonitrile reacts with p-toluenesulfonyl hydrazide in methanol under reflux (65°C, 6 h), forming a crystalline hydrazone (92% yield).

-

Oxazole cyclization : Hydrazone undergoes ring closure with hydroxylamine hydrochloride (2.2–4 eq) and K₂CO₃ in tetrahydrofuran (80°C, 4 h), yielding 3-amino-5-methylisoxazole (85% purity after extraction).

Key Data :

| Step | Reagent/Conditions | Yield |

|---|---|---|

| 1 | NaH, −78°C → 25°C | 78% |

| 2 | MeOH reflux | 92% |

| 3 | NH₂OH·HCl, THF | 85% |

Synthesis of 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-Oxazole-3-Carboxylic Acid

Van Leusen Oxazole Synthesis

The right-hand oxazole is constructed via TosMIC (tosylmethyl isocyanide) cyclization:

-

Aldehyde preparation : 5,6,7,8-Tetrahydronaphthalen-2-carbaldehyde is synthesized via Friedel-Crafts acylation of tetrahydronaphthalene, followed by reduction (NaBH₄, 90% yield).

-

Oxazole formation : The aldehyde reacts with TosMIC (1.2 eq) in DMSO/H₂O (9:1) at 80°C for 12 h under Pd(OAc)₂ catalysis (5 mol%), yielding 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxylic acid (74% yield after column chromatography).

Optimized Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Base: Cs₂CO₃ (1 eq)

-

Solvent: DMSO/H₂O (9:1)

-

Temperature: 80°C

Amide Coupling and Final Product Assembly

Carboxamide Bond Formation

The intermediates are coupled via EDC/HOBt-mediated amidation:

-

Activation : 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxylic acid (1 eq) is activated with EDC (1.5 eq) and HOBt (1 eq) in DMF (0°C, 30 min).

-

Coupling : 5-Methyl-1,2-oxazol-3-amine (1.2 eq) is added, and the reaction proceeds at 25°C for 12 h. The crude product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding the title compound (68% yield).

Critical Parameters :

-

Solvent polarity affects coupling efficiency (DMF > THF > DCM).

-

Excess amine (1.2 eq) minimizes residual carboxylic acid.

Alternative Solid Acid-Catalyzed Cyclization

A patent method for related oxazoles employs solid acid catalysts for eco-friendly synthesis:

-

Precursor synthesis : N-Formyl alanine ester (1 eq) is cyclized using SiO₂-OSO₃H (0.05 eq) at 90°C for 6 h in toluene, yielding 4-methyl-5-alkoxy oxazole (93% conversion, 97.8% selectivity).

-

Adaptation : Replacing the alkoxy group with tetrahydronaphthalen-2-yl requires Friedel-Crafts alkylation prior to cyclization.

Advantages :

-

Catalyst recyclability (5 cycles with <5% activity loss).

Comparative Analysis of Methods

| Method | Yield | Reaction Time | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Van Leusen/Pd | 74% | 12 h | No | Moderate (Pd waste) |

| Solid Acid Catalysis | 93% | 6 h | Yes (5 cycles) | Low |

| Hydrazone Cyclization | 85% | 10 h | No | High (chloroform use) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.